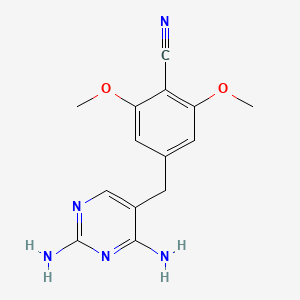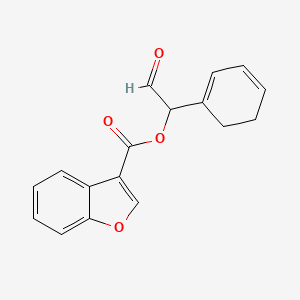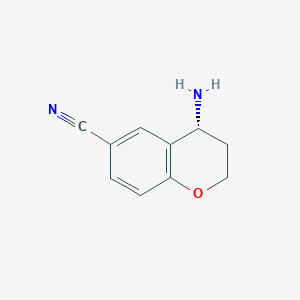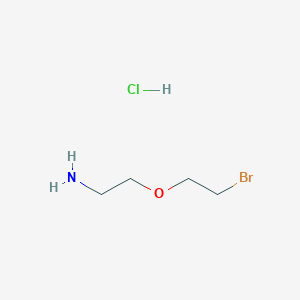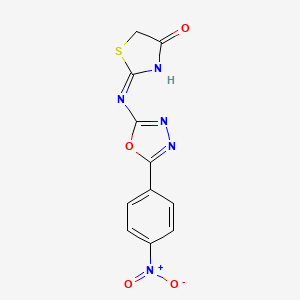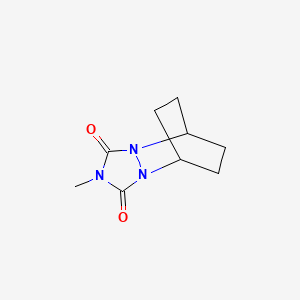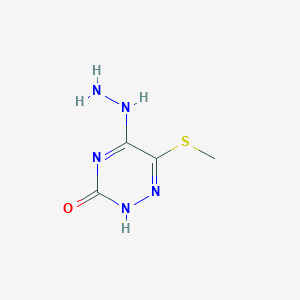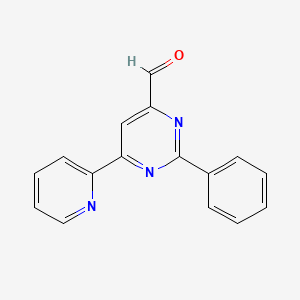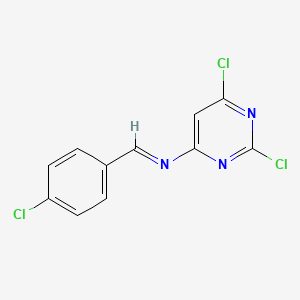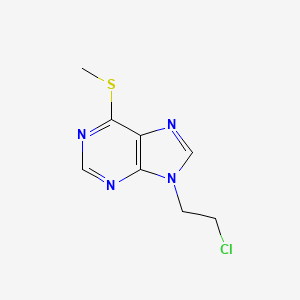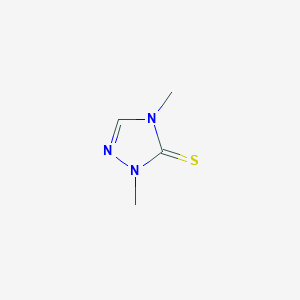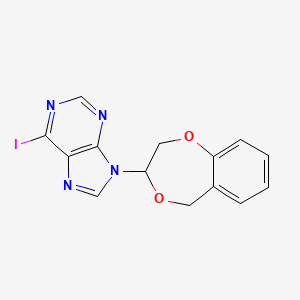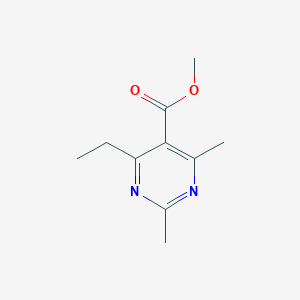
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Applications De Recherche Scientifique
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .
Comparaison Avec Des Composés Similaires
- Methyl 2,4-dimethyl-6-ethylpyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 4-ethyl-2,6-dimethyl-, methyl ester
Comparison: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the ethyl group at position 4 and the methyl groups at positions 2 and 6 can influence its interaction with biological targets and its overall stability .
Propriétés
Numéro CAS |
832090-49-0 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3 |
Clé InChI |
QUTCCFHUMATBDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC(=C1C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


